3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine
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Overview
Description
3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a dichlorophenyl group and an iodine atom attached to a pyrazine ring
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as 2,3-dichlorophenylpiperazine, act as partial agonists of the dopamine d2 and d3 receptors .
Mode of Action
Based on the known activity of structurally similar compounds, it may interact with its targets (dopamine d2 and d3 receptors) and induce changes in the receptor activity . This interaction could potentially alter the signaling pathways associated with these receptors, leading to changes in cellular functions.
Biochemical Pathways
Dopamine d2 and d3 receptors, which are potential targets of this compound, are involved in several critical pathways, including the ras/erk, pi3k/akt, jak/stat, and nf-κb pathways . These pathways play crucial roles in cell growth, differentiation, migration, and oncogenic transformation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine typically involves the coupling of 2,3-dichlorophenylboronic acid with 3-bromo-6-chloropyrazin-2-amine using a Suzuki-Miyaura coupling reaction. This reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene and dimethylformamide. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex pyrazine-based compounds.
Scientific Research Applications
3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A related compound with similar structural features but different biological activities.
2,3-Dichlorophenol: Another related compound used in various chemical applications.
Uniqueness
3-(2,3-Dichlorophenyl)-6-iodopyrazin-2-amine is unique due to the presence of both dichlorophenyl and iodine substituents on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(2,3-dichlorophenyl)-6-iodopyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2IN3/c11-6-3-1-2-5(8(6)12)9-10(14)16-7(13)4-15-9/h1-4H,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCWCBUYSUKSIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(N=C2N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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